![molecular formula C8H14ClF2N B13462755 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2825011-82-1](/img/structure/B13462755.png)
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The presence of the difluoropropyl group adds to the compound’s chemical stability and reactivity, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the addition of difluorocarbene (:CF₂) to electron-rich bicyclo[1.1.0]butanes. This reaction is facilitated by the CF₃TMS/NaI system . The key step in this synthetic approach is the formation of the difluoro-substituted bicyclo[1.1.1]pentane core, which is then further functionalized to introduce the amine group.
Industrial Production Methods
the scalability of the synthetic routes involving carbene insertion and nucleophilic/radical addition suggests that these methods could be adapted for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The difluoropropyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-substituted ketones or alcohols, while substitution reactions can introduce a variety of functional groups .
Wissenschaftliche Forschungsanwendungen
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for benzene rings in drug discovery projects, enhancing the pharmacokinetic properties of lead compounds.
Materials Science: The compound’s unique structure makes it useful in the development of molecular rods, rotors, and supramolecular linker units.
Biology: It can be used in the synthesis of biologically active molecules, including antibacterial agents.
Wirkmechanismus
The mechanism of action of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoropropyl group enhances the compound’s binding affinity to these targets, which can include enzymes, receptors, and other proteins. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Bicyclo[1.1.1]pentan-3-amine hydrochloride
Uniqueness
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the difluoropropyl group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s stability, reactivity, and binding affinity, making it particularly valuable in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
2825011-82-1 |
|---|---|
Molekularformel |
C8H14ClF2N |
Molekulargewicht |
197.65 g/mol |
IUPAC-Name |
3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6(9,10)2-7-3-8(11,4-7)5-7;/h2-5,11H2,1H3;1H |
InChI-Schlüssel |
DVKSTJHQQWNIJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC12CC(C1)(C2)N)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


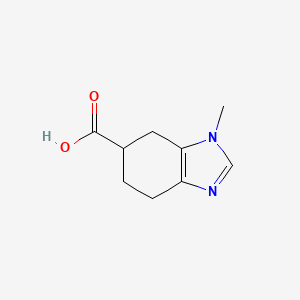
![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)
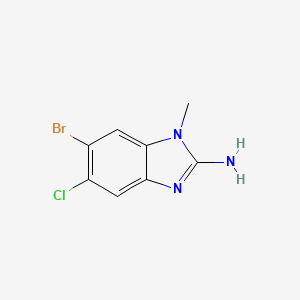

![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)
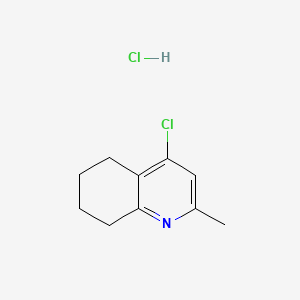

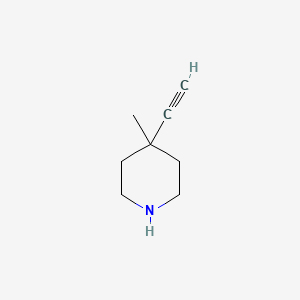
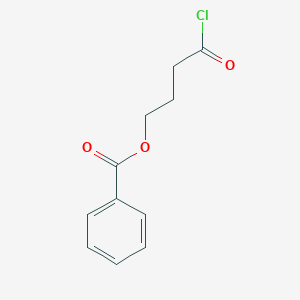
![[5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13462735.png)
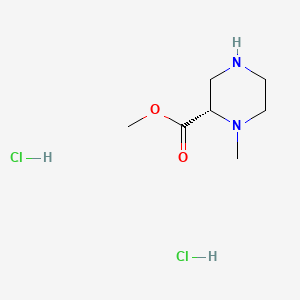
![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
